(S)-Atenolol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

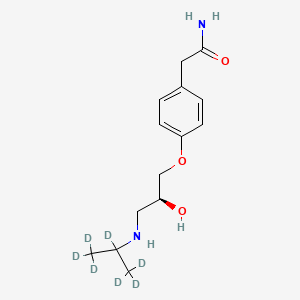

2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1/i1D3,2D3,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-FAPHKGRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (S)-Atenolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological mechanism of (S)-Atenolol-d7. This deuterated isotopologue of (S)-Atenolol serves as a critical internal standard for the quantitative analysis of atenolol in various biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of (S)-Atenolol, a cardioselective β1-adrenergic receptor antagonist.[1] The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[2]

Table 1: Chemical and Physical Data of this compound

| Property | Value | References |

| Chemical Name | 2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | [3] |

| Synonyms | (-)-Atenolol-d7, Esatenolol-d7 | [1] |

| CAS Number | 1309283-20-2 | [4][5] |

| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | [1][4][5] |

| Molecular Weight | 273.38 g/mol | [1][3][4][5] |

| Exact Mass | 273.20697979 Da | [3] |

| Appearance | White Solid / Neat | [1] |

| Isotopic Purity | ≥97.0% - ≥99% deuterated forms (d₁-d₇) | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol.[6] For stock solutions, appropriate solvents should be selected; heating to 37°C and ultrasonication can aid dissolution.[4] | |

| Storage Conditions | Recommended: -20°C for short-term (1 month) and -80°C for long-term (6 months).[2][4] Also cited as 2-8°C. | |

| Stability | Stable for ≥ 4 years when stored at -20°C.[6] Some suppliers indicate a limited shelf life, with the expiry date provided on the label. |

Mechanism of Action: β1-Adrenergic Receptor Blockade

Atenolol is a cardioselective β1-adrenergic antagonist.[7] It selectively binds to β1-adrenergic receptors, which are predominantly found in the heart and vascular smooth muscle.[7] This binding competitively inhibits the actions of endogenous catecholamines like epinephrine and norepinephrine.[7] The result is a decrease in sympathetic stimulation, leading to reduced heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and lowered blood pressure.[7][8]

Caption: this compound blocks catecholamine binding to β1-adrenergic receptors.

Experimental Protocols

This compound is primarily intended for use as an internal standard in quantitative bioanalysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Protocol: Quantification of Atenolol in Human Plasma using LC-MS/MS

This protocol is a representative method for the determination of atenolol in a biological matrix.

1. Preparation of Stock and Working Solutions:

-

Atenolol Stock Solution (100 µg/mL): Accurately weigh and dissolve atenolol in methanol.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.[9]

-

Calibration Standards & Quality Controls (QCs): Serially dilute the atenolol stock solution with a suitable solvent (e.g., methanol or water) to prepare working solutions. Spike these into blank human plasma to create calibration standards (e.g., 1-800 ng/mL) and QCs at low, medium, and high concentrations.[10]

-

IS Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 500 ng/mL) in deionized water.[9]

2. Sample Preparation (Protein Precipitation): [10]

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume of the IS working solution.

-

Add a protein precipitating agent, such as acetonitrile.

-

Vortex mix thoroughly to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[11]

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., Phenomenex® C-18).[10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 50 mM formic acid) and an organic solvent (e.g., methanol).[9]

-

Flow Rate: Set to an appropriate flow rate for the column dimensions.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[9][11]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Atenolol: Monitor the transition from the parent ion (m/z 267.2) to a specific product ion.

-

This compound (IS): Monitor the transition from the deuterated parent ion (m/z 274.2) to its corresponding product ion.

-

-

Instrument Parameters: Optimize source parameters such as capillary temperature, vaporizer temperature, source voltage, and collision energy for maximum signal intensity.[9]

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both atenolol and the this compound internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of atenolol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Bioanalytical workflow for atenolol using this compound as an internal standard.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C14H22N2O3 | CID 71313514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. This compound | CAS 1309283-20-2 | LGC Standards [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]

- 9. faa.gov [faa.gov]

- 10. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis and Purification of (S)-Atenolol-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the isotopically labeled β-blocker, (S)-Atenolol-d7, for research applications. The document details two primary enantioselective synthetic routes, purification methodologies, and analytical characterization. All quantitative data is summarized in structured tables, and experimental workflows are accompanied by detailed protocols and visual diagrams generated using Graphviz (DOT language).

Introduction

(S)-Atenolol is the pharmacologically active enantiomer of atenolol, a selective β1-adrenergic receptor antagonist used in the treatment of cardiovascular diseases such as hypertension and angina pectoris.[1] The (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer is significantly less active.[1] Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmacokinetic and metabolic studies, serving as internal standards for quantitative analysis by mass spectrometry.[2] This guide outlines reliable methods for the preparation of high-purity this compound.

Synthetic Strategies for this compound

The synthesis of this compound can be achieved by adapting established methods for the synthesis of (S)-Atenolol, incorporating a deuterated isopropylamine moiety in the final step. Two effective strategies for obtaining the chiral core of (S)-Atenolol are presented:

-

Route 1: Enzymatic Kinetic Resolution of a racemic chlorohydrin intermediate.[3][4]

-

Route 2: Asymmetric Synthesis employing a chiral starting material, (R)-epichlorohydrin.[5][6]

The final step in both routes involves the reaction of the chiral epoxide intermediate with isopropylamine-d7.

Synthesis of Isopropylamine-d7

The key deuterated reagent, isopropylamine-d7, can be synthesized via the reductive amination of acetone-d6 with ammonia.[7][8][9]

Experimental Protocol: Synthesis of Isopropylamine-d7

-

In a high-pressure reactor, a mixture of acetone-d6, ammonia, and hydrogen gas is passed over a copper-nickel-white clay catalyst.[8]

-

The reaction is conducted at a temperature of 90-180°C and a pressure of 0.2-1.8 MPa.[9]

-

The crude product is cooled and passed through a gas-liquid separator.

-

The resulting liquid, crude isopropylamine-d7, is purified by distillation to yield the final product.

Route 1: Enzymatic Kinetic Resolution

This route involves the synthesis of a racemic chlorohydrin intermediate, followed by lipase-catalyzed kinetic resolution to obtain the desired (R)-enantiomer, which is then converted to this compound.[3][4]

Experimental Workflow

Experimental Protocols

-

Step 1: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide. [3]

-

To a solution of 2-(4-hydroxyphenyl)acetamide in water, add sodium hydroxide and epichlorohydrin.

-

Stir the reaction mixture at room temperature.

-

After completion, add lithium chloride and acetic acid in tetrahydrofuran to obtain the pure racemic chlorohydrin.

-

-

Step 2: Lipase-Catalyzed Kinetic Resolution. [3]

-

Dissolve the racemic chlorohydrin in acetonitrile.

-

Add vinyl butanoate and Candida antarctica lipase B (CALB).

-

Incubate the mixture with shaking.

-

Monitor the reaction by chiral HPLC until the desired enantiomeric excess of the (R)-chlorohydrin is achieved.

-

Separate the (R)-chlorohydrin from the acetylated (S)-enantiomer by column chromatography.

-

-

Step 3: Synthesis of this compound. [3]

-

React the enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (>99% ee) with an excess of isopropylamine-d7 in water.

-

Stir the reaction at room temperature for 48 hours.

-

Isolate the crude this compound by filtration.

-

Route 2: Asymmetric Synthesis from (R)-Epichlorohydrin

This more direct approach utilizes a chiral starting material, (R)-epichlorohydrin, to set the stereochemistry of the final product.[5][6]

Experimental Workflow

Experimental Protocols

-

Step 1: Synthesis of (S)-4-(oxiran-2-ylmethoxy)phenylacetamide. [5][6]

-

React 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin in the presence of a base (e.g., NaOH) and a phase transfer catalyst in an aqueous solution at a temperature of -10°C to 0°C.[6]

-

After the reaction is complete, the intermediate (S)-glycidyl ether can be isolated.

-

-

Step 2: Synthesis of this compound. [6]

-

React the (S)-4-(oxiran-2-ylmethoxy)phenylacetamide with an excess of isopropylamine-d7 in a suitable solvent such as water or a lower alcohol (e.g., methanol, ethanol).

-

Stir the reaction mixture at a temperature between 10°C and 40°C.

-

After completion, remove the excess isopropylamine and solvent under reduced pressure.

-

Purification

The crude this compound obtained from either synthetic route can be purified by recrystallization.

Experimental Protocol: Recrystallization of this compound [5][10][11]

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as isopropanol and water.[11]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Alternatively, recrystallization can be performed from methanol, ethanol, or acetone.[5] The final product can also be solidified in water.[10]

Data Presentation

Table 1: Summary of Yields and Enantiomeric Excess for (S)-Atenolol Synthesis

| Synthetic Route | Key Intermediate | Yield of Intermediate | Enantiomeric Excess (ee) of Intermediate | Final Product | Overall Yield | Final Enantiomeric Excess (ee) | Reference |

| Enzymatic Kinetic Resolution | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | 32% | >99% | (S)-Atenolol | 9.9% | >99% | [3] |

| Asymmetric Synthesis | (S)-4-(oxiran-2-ylmethoxy)phenylacetamide | Not specified | >99% (assumed from chiral starting material) | (S)-Atenolol | 91% | 99.1% | [6] |

Table 2: Analytical Characterization Data for (S)-Atenolol

| Analytical Technique | Data | Reference |

| Melting Point | 152–153°C | [12] |

| Optical Rotation [α]D | -17.2° (c=1.0, 1N HCl) | [12] |

| ¹H NMR (DMSO-d6, δ ppm) | 0.99 (d, 6H), 2.60 (m, 1H), 2.74 (m, 2H), 3.27 (s, 2H), 3.88 (m, 4H), 6.83 (d, 2H), 7.14 (d, 2H), 7.40 (bs, 1H) | [12] |

| ¹³C NMR (DMSO-d6, δ ppm) | 22.01, 22.09, 41.26, 48.39, 49.38, 67.73, 70.58, 114.16, 128.41, 129.93, 157.17, 172.59 | [12] |

| Mass Spectrometry (GC-MS of PFPA derivative) | Unique fragments at m/z 244, 172, and 132 | [2][13] |

Enantiomeric Purity Analysis

The enantiomeric purity of this compound is critical and can be accurately determined by chiral High-Performance Liquid Chromatography (HPLC).

Table 3: Chiral HPLC Methods for Atenolol Enantiomers

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

| Chiralcel OD | Hexane:Ethanol:Diethylamine (75:25:0.1, v/v/v) | 0.7 | 276 | [6] |

| Agilent InfinityLab Poroshell 120 Chiral-T | Details not fully specified | Not specified | Not specified | [14] |

Mechanism of Action: Atenolol Signaling Pathway

Atenolol is a selective antagonist of β1-adrenergic receptors, which are primarily located in the heart. By blocking these receptors, atenolol inhibits the actions of catecholamines (e.g., norepinephrine, epinephrine), leading to a decrease in heart rate, myocardial contractility, and blood pressure.[1]

References

- 1. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103739512A - Method for preparing (S) -atenolol - Google Patents [patents.google.com]

- 6. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 9. CN106397219A - Method used for synthesizing isopropylamine via acetone hydrogenation ammoniation - Google Patents [patents.google.com]

- 10. KR100900573B1 - (S)-Method of producing atenolol - Google Patents [patents.google.com]

- 11. CN102603557A - Preparation method of atenolol - Google Patents [patents.google.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. academic.oup.com [academic.oup.com]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to (S)-Atenolol and (S)-Atenolol-d7 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between (S)-Atenolol and its deuterated analog, (S)-Atenolol-d7. It is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document details their chemical properties, synthesis, and applications, with a focus on the utility of this compound as an internal standard in bioanalytical methods.

Introduction to (S)-Atenolol

(S)-Atenolol is the pharmacologically active enantiomer of atenolol, a cardioselective β1-adrenergic receptor antagonist.[1][2] It is widely prescribed for the management of cardiovascular conditions such as hypertension and angina pectoris.[1] The therapeutic effect of racemic atenolol is almost exclusively attributed to the (S)-enantiomer, which exhibits significantly higher binding affinity for the β1-adrenergic receptor compared to the (R)-enantiomer.[2]

This compound: The Deuterated Analog

This compound is a stable isotope-labeled version of (S)-Atenolol where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This substitution results in a molecule that is chemically identical to (S)-Atenolol in terms of its core structure and functionality but has a higher molecular weight. The primary application of this compound is as an internal standard for the quantification of atenolol in biological matrices using mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Comparative Physicochemical Properties

The key physicochemical properties of (S)-Atenolol and this compound are summarized in the table below. The primary difference lies in their molecular weights due to the presence of deuterium atoms in this compound.

| Property | (S)-Atenolol | This compound |

| Chemical Formula | C₁₄H₂₂N₂O₃ | C₁₄H₁₅D₇N₂O₃ |

| Molecular Weight | 266.34 g/mol [1] | 273.38 g/mol |

| CAS Number | 93379-54-5[1] | 1309283-20-2 |

| Appearance | White to off-white solid | White Solid |

| Melting Point | 152-153 °C[5] | Not available |

| Solubility | Soluble in ethanol, slightly soluble in water | Soluble in methanol and chloroform |

Synthesis of (S)-Atenolol and this compound

Synthesis of (S)-Atenolol

The synthesis of enantiomerically pure (S)-Atenolol can be achieved through various methods, including chiral resolution of racemic mixtures or stereoselective synthesis. A common approach involves the reaction of 4-hydroxyphenylacetamide with (R)-epichlorohydrin to form a chiral epoxide intermediate, followed by reaction with isopropylamine.[6][7]

A detailed, four-step synthesis of (S)-atenolol with >99% enantiomeric excess has been reported, starting from 2-(4-hydroxyphenyl)-acetamide.[8] This method utilizes a lipase-catalyzed kinetic resolution of a key chlorohydrin intermediate.[8]

Conceptual Synthesis of this compound

The following diagram illustrates a plausible synthetic pathway for this compound:

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of atenolol in dried blood spot samples by LC-HRMS: a potential method for assessing medication adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103739512A - Method for preparing (S) -atenolol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Deuterated Atenolol Blueprint: From Analytical Standard to Therapeutic Prospect

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical innovation, the strategic modification of existing drug molecules to enhance their therapeutic profiles is a cornerstone of drug development. One such elegant and increasingly utilized strategy is the substitution of hydrogen atoms with their stable isotope, deuterium. This subtle alteration, which adds a single neutron to the hydrogen atom, can have profound effects on a drug's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE).[1][2] This technical guide delves into the applications of deuterated atenolol, a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases.[3] While its primary current role is as an internal standard in analytical chemistry, this paper will also explore its potential, grounded in established pharmacological principles, as a therapeutic agent with an optimized pharmacokinetic profile.

Atenolol, a hydrophilic drug, is predominantly eliminated unchanged by the kidneys, with only about 5% undergoing hepatic metabolism.[4] Despite its widespread use, its variable absorption and relatively short half-life of 6-7 hours necessitate frequent dosing and can lead to fluctuations in plasma concentrations.[5][6] Deuteration offers a potential avenue to address these limitations by slowing the rate of metabolism, which could lead to a more favorable pharmacokinetic and pharmacodynamic profile.

This guide will provide a comprehensive overview of the established pharmacology of atenolol, detail the current applications of deuterated atenolol in analytical science, and present a forward-looking perspective on its untapped therapeutic potential in both pre-clinical and clinical research.

The Principle of Deuteration and the Kinetic Isotope Effect

The foundation of the therapeutic potential of deuterated drugs lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the bond between carbon and hydrogen (C-H).[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position. This can lead to several therapeutic advantages:

-

Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life and overall exposure (Area Under the Curve - AUC).

-

Reduced Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuteration at the site of that metabolic reaction can shunt metabolism towards safer pathways.

-

Enhanced Bioavailability: For drugs with significant first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.

-

More Predictable Pharmacokinetics: By reducing inter-individual variability in metabolism, deuterated drugs can lead to more consistent plasma concentrations.

The following diagram illustrates the basic principle of the kinetic isotope effect in drug metabolism.

Atenolol: Pharmacology and Pharmacokinetics

Atenolol is a cardioselective β1-adrenergic receptor antagonist.[7] Its primary mechanism of action is the competitive inhibition of catecholamines (like norepinephrine and epinephrine) at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[5][7] This blockade results in a reduction of heart rate, myocardial contractility, and blood pressure.[8] The signaling pathway for β1-adrenergic receptor activation and its inhibition by atenolol is depicted below.

The pharmacokinetic profile of atenolol is characterized by the following parameters:

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~50% | [4] |

| Protein Binding | 6-16% | [5] |

| Metabolism | Minimal (~5%) | [4] |

| Half-life | 6-7 hours | [5] |

| Excretion | Primarily renal (85-100% of IV dose) | [5] |

The minor metabolism of atenolol occurs via hydroxylation to hydroxyatenolol and the formation of a glucuronide conjugate.[5] Although these metabolites are pharmacologically active, their contribution to the overall therapeutic effect is minimal due to their low concentrations.[5]

Current Applications of Deuterated Atenolol: The Analytical Standard

The most prevalent application of deuterated atenolol, specifically atenolol-d7, is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the quantitative analysis.

Deuterated analogs are ideal internal standards because they co-elute with the non-deuterated drug in chromatography but are distinguishable by their higher mass in the mass spectrometer.

General Experimental Protocol for Atenolol Quantification using Deuterated Atenolol as an Internal Standard

-

Sample Preparation:

-

A known concentration of deuterated atenolol (internal standard) is spiked into the biological matrix (e.g., plasma, urine).

-

Proteins are precipitated using an organic solvent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant may be further purified using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into an HPLC system for chromatographic separation.

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the parent and daughter ions of both atenolol and deuterated atenolol.

-

-

Quantification:

-

The peak area ratio of the analyte (atenolol) to the internal standard (deuterated atenolol) is calculated.

-

This ratio is used to determine the concentration of atenolol in the original sample by comparing it to a calibration curve prepared with known concentrations of atenolol and the internal standard.

-

The following diagram outlines the general workflow for using deuterated atenolol as an internal standard.

Pre-clinical and Clinical Therapeutic Potential of Deuterated Atenolol: A Prospective Outlook

While there is a lack of published pre-clinical or clinical studies investigating deuterated atenolol as a therapeutic agent, its potential can be extrapolated from the known metabolic pathways of atenolol and the principles of the kinetic isotope effect. The primary site of atenolol metabolism is the benzylic carbon, leading to the formation of hydroxyatenolol.[5] Deuteration at this position would be expected to slow down this metabolic pathway.

Table 1: Potential Pharmacokinetic Improvements of Deuterated Atenolol

| Pharmacokinetic Parameter | Potential Change with Deuteration | Rationale |

| Metabolic Clearance | Decreased | Slower rate of hydroxylation due to the kinetic isotope effect. |

| Half-life (t½) | Increased | Reduced metabolic clearance would lead to a longer elimination half-life. |

| Area Under the Curve (AUC) | Increased | Slower clearance would result in greater overall drug exposure from a given dose. |

| Dosing Frequency | Reduced | A longer half-life could allow for less frequent dosing (e.g., once daily with more consistent plasma levels). |

| Inter-individual Variability | Reduced | By minimizing the contribution of metabolism to overall clearance, variability due to genetic polymorphisms in metabolic enzymes could be lessened. |

A deuterated version of atenolol could offer a more consistent and prolonged therapeutic effect, potentially improving patient compliance and clinical outcomes. For a drug like atenolol, where maintaining steady plasma concentrations is crucial for consistent blood pressure control and prevention of angina, these potential benefits are significant.

Further pre-clinical studies would be necessary to confirm these hypotheses. Such studies would involve:

-

In vitro metabolic stability assays: Using human liver microsomes to compare the rate of metabolism of deuterated and non-deuterated atenolol.

-

In vivo pharmacokinetic studies in animal models: To compare the half-life, AUC, and clearance of deuterated and non-deuterated atenolol.

-

Pharmacodynamic studies in animal models of hypertension: To assess whether the improved pharmacokinetic profile of deuterated atenolol translates to more sustained and effective blood pressure control.

-

Toxicology studies: To ensure that the deuterated compound does not have any unforeseen toxicity.

Conclusion

Deuterated atenolol currently plays a vital, albeit behind-the-scenes, role in pharmaceutical research as a high-fidelity internal standard for the accurate quantification of atenolol in biological matrices. This application is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Looking to the future, the principles of the kinetic isotope effect suggest a promising, yet unexplored, therapeutic potential for deuterated atenolol. By strategically replacing hydrogen with deuterium at the sites of metabolism, it is plausible that a new chemical entity could be developed with an improved pharmacokinetic profile, characterized by a longer half-life, increased exposure, and reduced inter-individual variability. Such an agent could offer more consistent therapeutic effects and improved patient convenience. While the transition from an analytical tool to a therapeutic agent requires extensive pre-clinical and clinical investigation, the scientific rationale for the development of a deuterated atenolol is sound and warrants further exploration by the drug development community.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Clinical pharmacokinetics of atenolol--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]

The Role of (S)-Atenolol-d7 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of (S)-Atenolol-d7 as an internal standard in mass spectrometry-based bioanalysis. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and essential data required for the accurate quantification of (S)-Atenolol in biological matrices.

Introduction: The Imperative for Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly in complex biological matrices such as plasma or urine, the accuracy and precision of measurements can be significantly influenced by various factors. These include sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and instrument variability. To mitigate these sources of error, an internal standard (IS) is introduced into the analytical workflow.

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for such applications. By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties, such as polarity, ionization efficiency, and chromatographic retention time. This ensures that the internal standard experiences similar analytical variations as the analyte, allowing for reliable normalization and accurate quantification.

Physicochemical Properties of (S)-Atenolol and this compound

(S)-Atenolol is the pharmacologically active enantiomer of atenolol, a selective β1-adrenergic receptor antagonist used in the treatment of cardiovascular diseases like hypertension. Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic and bioequivalence studies. This compound serves as its ideal internal standard.

| Property | (S)-Atenolol | This compound |

| Chemical Name | (S)-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide | (S)-2-(4-(2-hydroxy-3-(isopropyl-d7-amino)propoxy)phenyl)acetamide |

| Molecular Formula | C₁₄H₂₂N₂O₃ | C₁₄H₁₅D₇N₂O₃ |

| Monoisotopic Mass | 266.1630 g/mol | 273.2069 g/mol |

| Pharmacological Activity | Active β1-adrenergic receptor antagonist. | Pharmacologically equivalent to (S)-Atenolol, but used as a non-active tracer in analysis. |

Experimental Protocols for Quantitative Analysis

This section outlines a representative experimental protocol for the enantioselective quantification of (S)-Atenolol in human plasma using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of 0.1% formic acid in water to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Load the supernatant from the centrifuged plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions for Chiral Separation

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent) |

| Column Temperature | 25°C |

| Mobile Phase | Isocratic elution with a mixture of Hexane, Ethanol, and Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | See Table below |

| Dwell Time | 100 ms per transition |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Quantitative Data and Method Validation

The following tables summarize typical quantitative data and validation parameters for a bioanalytical method for (S)-Atenolol using this compound as an internal standard.

Mass Spectrometry Transitions and Retention Times

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| (S)-Atenolol | 267.2 | 145.1 | ~5.8 |

| This compound | 274.2 | 152.1 | ~5.8 |

Note: Retention times are approximate and can vary depending on the specific chiral column and chromatographic conditions used.

Bioanalytical Method Validation Parameters

| Parameter | Result |

| Linear Range | 1 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (at LLOQ, Low, Mid, and High QC levels) |

| Precision (% CV) | ≤15% (at LLOQ, Low, Mid, and High QC levels) |

| Matrix Effect | Minimal and compensated by the internal standard |

| Recovery | Consistent and reproducible for both analyte and internal standard |

| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage) |

Visualization of Key Processes

Experimental Workflow for Sample Analysis

Caption: Workflow for the bioanalysis of (S)-Atenolol.

Atenolol's Mechanism of Action: β1-Adrenergic Receptor Signaling Pathway

Caption: (S)-Atenolol blocks the β1-adrenergic signaling cascade.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the pharmacologically active enantiomer of atenolol in biological matrices. Its use as an internal standard in LC-MS/MS assays effectively compensates for analytical variability, ensuring the generation of high-quality data essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. The methodologies and data presented in this guide provide a robust framework for the implementation of reliable bioanalytical methods for (S)-Atenolol.

Navigating Isotopic Purity: A Technical Guide for (S)-Atenolol-d7 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone for achieving accurate and reliable results. This is particularly true in liquid chromatography-mass spectrometry (LC-MS) based assays, where a SIL-IS can effectively compensate for variability in sample preparation and matrix effects. However, the integrity of this approach hinges on the isotopic purity of the internal standard. This technical guide provides an in-depth exploration of the isotopic purity requirements for (S)-Atenolol-d7, a commonly used SIL-IS in pharmacokinetic and bioequivalence studies of the cardioselective β-blocker, (S)-Atenolol.

The Critical Role of Isotopic Purity in Bioanalysis

This compound is utilized as an internal standard for the precise quantification of (S)-Atenolol in biological matrices.[1] The underlying assumption is that the SIL-IS and the analyte behave identically during extraction, chromatography, and ionization.[2] However, the presence of unlabeled (S)-Atenolol (d0) or partially deuterated isotopologues (d1-d6) within the this compound standard can lead to significant analytical errors.[3]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for high isotopic purity of internal standards.[6][7] While specific numerical acceptance criteria are not explicitly defined in major guidelines, the onus is on the analytical laboratory to demonstrate that the level of isotopic impurity does not compromise the accuracy and precision of the bioanalytical method.[6]

Understanding the Synthesis of this compound and Potential Isotopic Impurities

A thorough understanding of the synthetic route for this compound is crucial for anticipating the potential isotopic impurity profile. A plausible synthesis would involve the use of deuterated starting materials. Based on the known synthesis of unlabeled (S)-Atenolol, a likely pathway for the deuterated analog is outlined below.[8][9][10]

The primary source of isotopic impurities would be the incomplete deuteration of the isopropylamine precursor. This can result in a distribution of isotopologues in the final this compound product, with the most significant impurity being the unlabeled (d0) form. Other partially deuterated species (d1-d6) will also be present at lower levels.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is typically determined by the manufacturer and reported on the Certificate of Analysis. Commercially available standards often specify a high level of deuteration.

| Parameter | Typical Specification | Significance |

| Isotopic Enrichment | ≥ 98% | Indicates the percentage of deuterium atoms at the labeled positions. |

| Chemical Purity | ≥ 98% | Refers to the purity of the compound with respect to non-isotopic impurities. |

| Unlabeled (d0) Content | ≤ 0.5% | The most critical parameter for assessing the potential for interference in the analyte channel. |

It is imperative for the analytical laboratory to independently verify the isotopic purity, especially the d0 content, as this can have a direct impact on the bioanalytical results.

Experimental Protocols for Isotopic Purity Assessment

A multi-faceted approach employing both mass spectrometry and nuclear magnetic resonance spectroscopy is recommended for the comprehensive assessment of the isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

HRMS is a powerful technique for determining the distribution of isotopologues in a deuterated standard.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire full-scan mass spectra in positive ion mode over a mass range that encompasses the molecular ions of (S)-Atenolol and its deuterated isotopologues (e.g., m/z 260-280).

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue ([M+H]+), from d0 to d7. The theoretical m/z values are:

-

d0: 267.1652

-

d1: 268.1715

-

d2: 269.1778

-

d3: 270.1841

-

d4: 271.1903

-

d5: 272.1966

-

d6: 273.2029

-

d7: 274.2092

-

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

Quantitative NMR (qNMR) for Unlabeled Content

qNMR provides a highly accurate method for determining the amount of unlabeled (S)-Atenolol (d0) in the deuterated standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound standard.

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) that has a well-resolved proton signal that does not overlap with any signals from atenolol.

-

Dissolve both compounds in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

-

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).

-

-

Data Analysis:

-

Integrate a well-resolved proton signal from the unlabeled (S)-Atenolol (e.g., the aromatic protons).

-

Integrate the known signal from the internal standard.

-

Calculate the molar ratio of the unlabeled atenolol to the internal standard.

-

From the known masses and molar ratio, calculate the percentage of unlabeled (S)-Atenolol in the this compound standard.

-

Impact of Isotopic Impurity on Quantitative Analysis

The presence of unlabeled analyte in the SIL-IS can lead to a positive bias in the measured concentrations. The magnitude of this bias is most pronounced at the LLOQ. The cross-contribution of the d0 impurity to the analyte signal can be calculated and its impact on the assay accuracy assessed.

Acceptance Criteria for Cross-Contribution:

According to regulatory expectations, the response of the analyte in a blank sample spiked with the internal standard should not be more than 20% of the response of the analyte at the LLOQ.[5] Similarly, the response of the internal standard in a blank sample spiked with the analyte at the upper limit of quantification (ULOQ) should not be more than 5% of the internal standard response.

Conclusion and Recommendations

The isotopic purity of this compound is a critical parameter that directly influences the reliability of quantitative bioanalytical data. While regulatory guidelines advocate for the use of high-purity standards, they do not provide specific numerical acceptance criteria. Therefore, it is the responsibility of the bioanalytical scientist to:

-

Thoroughly characterize the isotopic purity of each new lot of this compound , with a particular focus on the percentage of the unlabeled (d0) species.

-

Employ orthogonal analytical techniques , such as HRMS and qNMR, for a comprehensive assessment.

-

Evaluate the cross-contribution of the d0 impurity to the analyte signal at the LLOQ and ensure it meets the established acceptance criteria (≤20% of the LLOQ response).

-

Document all purity assessments and justifications for the use of a particular batch of internal standard in the bioanalytical method validation report.

By adhering to these principles, researchers and drug development professionals can ensure the integrity of their bioanalytical data and make confident decisions based on accurate and reliable pharmacokinetic and bioequivalence assessments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Atenolol in Human Plasma Using (S)-Atenolol-d7

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of pharmaceuticals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atenolol in human plasma. Atenolol is a widely prescribed cardioselective β1-adrenergic receptor blocker used in the treatment of hypertension and other cardiovascular diseases.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The method utilizes (S)-Atenolol-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[3] Sample preparation is achieved through a straightforward protein precipitation procedure.[4] Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5] The method was validated over a linear range of 5 to 1000 ng/mL and demonstrates excellent performance in terms of accuracy, precision, and recovery.[6]

Mechanism of Action: β1-Adrenergic Blockade

Atenolol selectively antagonizes β1-adrenergic receptors, primarily located in cardiac tissue. By blocking these receptors, it prevents the binding of catecholamines (like norepinephrine), leading to a reduction in heart rate, cardiac output, and blood pressure.

Caption: Mechanism of action of Atenolol as a β1-receptor antagonist.

Experimental Protocols

Materials and Reagents

-

Analytes: Atenolol, this compound (Internal Standard)[3]

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water

-

Additives: Formic acid (≥98%)[7]

-

Biological Matrix: Blank human plasma

Instrumentation

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: C18 reversed-phase column (e.g., 4.6 x 75 mm, 4µm).[7]

Preparation of Standards and Controls

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Atenolol and this compound in methanol.

-

Working Solutions:

-

Prepare a series of Atenolol working solutions by serially diluting the stock solution with 50:50 Methanol:Water to create calibration standards.

-

Prepare an Internal Standard (IS) working solution of this compound at a concentration of 100 ng/mL in methanol.

-

-

Calibration Standards (CS) and Quality Controls (QC):

-

Spike blank human plasma with the appropriate Atenolol working solutions to achieve final concentrations for the calibration curve (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).[6]

-

Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 15, 400, and 800 ng/mL).

-

Sample Preparation Protocol

The protein precipitation method is used for its simplicity and high throughput.[4]

-

Aliquot Sample: Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 25 µL of the this compound IS working solution (100 ng/mL) to each tube and vortex briefly.

-

Precipitate Protein: Add 300 µL of acetonitrile to each tube.

-

Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation via protein precipitation.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Cogent Diamond Hydride™, 4µm, 4.6 x 75mm[7] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry Conditions

The analysis is performed using electrospray ionization in positive ion mode (ESI+).

| Parameter | Value |

| Ionization Mode | ESI+ |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions and Compound Parameters

The relationship between the precursor ions and their corresponding product ions is monitored for quantification.

Caption: Precursor-to-product ion transitions for Atenolol and its IS.

| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |

| Atenolol (Quantifier) | 267.2 | 145.1 | 50 | 25 | 10 |

| Atenolol (Qualifier) | 267.2 | 190.1 | 50 | 22 | 12 |

| This compound (IS) | 274.2 | 145.1 | 50 | 25 | 10 |

(DP: Declustering Potential, CE: Collision Energy, CXP: Cell Exit Potential. These values are instrument-dependent and may require optimization.)

Method Validation Summary

The following tables summarize the performance characteristics of the method, demonstrating its suitability for bioanalytical applications.

Table 1: Calibration Curve

| Parameter | Result |

| Linear Range | 5 – 1000 ng/mL[6] |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coeff. (r²) | > 0.995[4] |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |

| LLOQ | 5 | ≤ 14.4%[6] | ± 15% | ≤ 14.4%[6] | ± 15% |

| Low (LQC) | 15 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Medium (MQC) | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High (HQC) | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| (Based on representative data; acceptance criteria are typically ≤15% for precision (%CV) and ±15% for accuracy, except for LLOQ where ≤20% is acceptable) |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low (LQC) | 15 | 62.9 - 81.0%[6] | 65.4 - 79.4%[6] |

| High (HQC) | 800 | 62.9 - 81.0%[6] | 65.4 - 79.4%[6] |

| (The use of a stable isotope-labeled internal standard effectively compensates for variability in recovery and matrix effects.) |

Conclusion

This application note presents a selective, rapid, and robust LC-MS/MS method for the quantification of atenolol in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput bioanalysis in clinical and research settings. The validation data confirms that the method is accurate, precise, and reliable over the specified concentration range.

References

- 1. phmethods.net [phmethods.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Atenolol Tablet Analyzed with HPLC - AppNote [mtc-usa.com]

Application Note: Validated LC-MS/MS Method for the Quantification of Atenolol in Human Plasma Using (S)-Atenolol-d7 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atenolol is a beta-1 selective adrenergic antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction. Accurate and reliable quantification of atenolol in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of atenolol in human plasma, utilizing (S)-Atenolol-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents

-

Atenolol reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Phenomenex® C-18, 100 mm x 2.1 mm, 3 µm) is a suitable choice.[3]

Preparation of Stock and Working Solutions

-

Atenolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of atenolol reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the atenolol stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL in methanol.

Sample Preparation

The protein precipitation method is a rapid and effective technique for extracting atenolol from human plasma.[4][5][6]

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of human plasma.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Phenomenex® C-18 (100 mm x 2.1 mm, 3 µm)[3] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic or a shallow gradient can be used. For example, starting with 15% B, holding for 1 minute, increasing to 95% B over 2 minutes, holding for 1 minute, and then re-equilibrating at 15% B for 2 minutes. |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | Atenolol: m/z 267.2 → 145.1[3]; this compound: m/z 274.2 → 152.1 |

| Collision Energy | Optimized for the specific instrument |

| Ion Source Temperature | 500 °C |

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.

Linearity

The calibration curve was constructed by plotting the peak area ratio of atenolol to the internal standard against the nominal concentration of the calibration standards. The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL.[4][5][6]

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations. The results should be within the acceptable limits as per regulatory guidelines (typically ±15% for accuracy and a coefficient of variation (CV) of ≤15% for precision).[4][5][6][7]

Data Presentation

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 250 | Example Value |

| 500 | Example Value |

| 1000 | Example Value |

| Linearity (r²) | >0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | Value within 80-120% | Value ≤ 20% | Value within 80-120% | Value ≤ 20% |

| Low | 3 | Value within 85-115% | Value ≤ 15% | Value within 85-115% | Value ≤ 15% |

| Medium | 150 | Value within 85-115% | Value ≤ 15% | Value within 85-115% | Value ≤ 15% |

| High | 800 | Value within 85-115% | Value ≤ 15% | Value within 85-115% | Value ≤ 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | Example Value | Example Value |

| High | 800 | Example Value | Example Value |

Table 4: Stability Data

| Stability Condition | QC Level | Concentration (ng/mL) | Accuracy (%) |

| Bench-top (6 hours) | Low | 3 | Value within 85-115% |

| High | 800 | Value within 85-115% | |

| Freeze-thaw (3 cycles) | Low | 3 | Value within 85-115% |

| High | 800 | Value within 85-115% | |

| Long-term (-80°C, 30 days) | Low | 3 | Value within 85-115% |

| High | 800 | Value within 85-115% |

Visualizations

Caption: Sample preparation and analysis workflow.

Caption: Analytical method logical relationship.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Open Access) A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk. (2017) | Ei Mon Phyo Lwin | 12 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (S)-Atenolol-d7 in Pharmacokinetic Studies of Beta-Blockers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-Atenolol-d7 as an internal standard in the pharmacokinetic analysis of beta-blockers, with a primary focus on atenolol. The methodologies outlined below are critical for ensuring the accuracy and reliability of bioanalytical data in drug development and clinical research.

Introduction

This compound is a deuterated analog of the (S)-enantiomer of atenolol. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1] They are essential for correcting for variability during sample preparation and analysis, such as matrix effects, extraction losses, and instrument response fluctuations.[1][2] Since this compound is chemically and physically almost identical to the analyte of interest, (S)-atenolol, it co-elutes chromatographically and experiences similar ionization efficiency, leading to highly accurate and precise quantification.[3] Atenolol is a cardioselective beta-1 adrenergic receptor blocker used in the treatment of hypertension and angina pectoris.[4][5] It is a hydrophilic compound that is primarily excreted unchanged by the kidneys.[4][6] Pharmacokinetic studies often focus on the stereospecific disposition of atenolol, as the (S)-enantiomer is responsible for the majority of the beta-blocking activity.[6]

Pharmacokinetic Profile of Atenolol

Atenolol is incompletely absorbed after oral administration, with a bioavailability of approximately 50%.[4][7] Peak plasma concentrations are typically reached within 2 to 4 hours.[4][7] The elimination half-life of atenolol is approximately 6 to 9 hours in individuals with normal renal function.[4]

Table 1: Summary of Atenolol Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | ~50% | [4][7] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [4][7] |

| Elimination Half-Life (t½) | 6 - 9 hours | [4] |

| Protein Binding | <5% | [4] |

| Primary Route of Elimination | Renal Excretion (unchanged) | [4][6] |

Experimental Protocols

Bioanalytical Method: Quantification of Atenolol in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of atenolol in human plasma using this compound as an internal standard.

1.1. Materials and Reagents

-

Atenolol reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

1.2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of atenolol and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

1.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube, except for the blank plasma.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 30 seconds.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

1.4. LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Atenolol: m/z 267.2 → 145.1this compound: m/z 274.2 → 152.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

| Gas Temperatures | Optimized for specific instrument |

1.5. Data Analysis

-

Quantify atenolol concentrations using the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

-

Determine the concentrations of the QC and study samples from the calibration curve using a weighted linear regression model.

Visualizations

Atenolol Pharmacokinetic Pathway

The following diagram illustrates the key transporters involved in the absorption, distribution, and elimination of atenolol.

Caption: Atenolol's journey from oral intake to excretion.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the logical flow of a typical pharmacokinetic study for a beta-blocker like atenolol.

Caption: Workflow of a pharmacokinetic study.

Conclusion

The use of this compound as an internal standard is crucial for the accurate and precise quantification of atenolol in biological matrices for pharmacokinetic studies. The detailed protocols and workflows provided in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, ensuring the generation of high-quality data for the development and evaluation of beta-blocker therapies.

References

- 1. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ClinPGx [clinpgx.org]

- 7. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Bioanalytical Method Validation of Atenolol Assays Using (S)-Atenolol-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol is a beta-blocker medication primarily used to treat high blood pressure and heart-related conditions. Accurate and reliable quantification of atenolol in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the bioanalytical method validation of atenolol in human plasma using a highly specific and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, (S)-Atenolol-d7, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] This document outlines the experimental procedures and validation results in accordance with regulatory guidelines.[3]

Experimental Protocols

Materials and Reagents

-

Analytes: Atenolol, this compound

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade)

-

Reagents: Human plasma (drug-free), Water (deionized)

-

Consumables: 1.5 mL polypropylene tubes, 96-well plates, analytical column (e.g., C18 column)

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions: | |

| Atenolol | 267.2 → 190.1 (Quantifier) |

| 267.2 → 145.1 (Qualifier) | |

| This compound | 274.3 → 190.1 (Internal Standard) |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500 °C |

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of atenolol and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the atenolol stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4][5]

-

Vortex the tubes for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.

Bioanalytical Method Validation

The method was validated for linearity, sensitivity, selectivity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.[3]

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio of atenolol to this compound against the nominal concentration of atenolol. The linearity was evaluated over a concentration range of 1 to 1000 ng/mL. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy and precision.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were assessed by analyzing replicate QC samples at four concentration levels (LLOQ, low, medium, and high) on three different days.

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ (1 ng/mL) | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Low QC (3 ng/mL) | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Mid QC (100 ng/mL) | < 15% | 85 - 115% | < 15% | 85 - 115% |

| High QC (800 ng/mL) | < 15% | 85 - 115% | < 15% | 85 - 115% |

Selectivity and Specificity

The selectivity of the method was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences from endogenous components at the retention times of atenolol and this compound. No significant interferences were observed.

Recovery and Matrix Effect

The extraction recovery and matrix effect were determined at low, medium, and high QC concentrations. The use of a stable isotope-labeled internal standard helps to mitigate the impact of matrix effects.[1][2]

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | > 85% | 90 - 110% |

| Mid QC | > 85% | 90 - 110% |

| High QC | > 85% | 90 - 110% |

Stability

The stability of atenolol in human plasma was assessed under various conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.

| Stability Condition | Result |

| Bench-top (24h, room temp) | Stable |

| Freeze-thaw (3 cycles) | Stable |

| Long-term (-80°C, 3 months) | Stable |

Visualizations

Caption: Experimental workflow for the bioanalytical assay of atenolol.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method for the quantification of atenolol in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The validation results demonstrate that the method is reliable and suitable for use in clinical and research settings for the analysis of atenolol. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it a practical and efficient tool for drug development professionals.

References

- 1. faa.gov [faa.gov]